N-[[2-[2-[4-[[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]methyl]phenoxy]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide
Description
This compound is a structurally complex molecule featuring a pyridazine core substituted with a 3-amino group and a 2-hydroxyphenyl moiety, linked via a piperazine-methylphenoxyethoxy chain to a 4-(4-methyl-1,3-thiazol-5-yl)phenyl group. The molecule further incorporates a 4-hydroxypyrrolidine-2-carboxamide scaffold modified with a 1-fluorocyclopropanecarbonyl group and a 3,3-dimethylbutanoyl side chain.
Properties
Molecular Formula |
C49H58FN9O7S |
|---|---|
Molecular Weight |
936.1 g/mol |
IUPAC Name |
N-[[2-[2-[4-[[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]methyl]phenoxy]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C49H58FN9O7S/c1-30-42(67-29-53-30)32-11-12-33(26-52-45(62)39-24-34(60)28-59(39)46(63)43(48(2,3)4)54-47(64)49(50)15-16-49)41(23-32)66-22-21-65-35-13-9-31(10-14-35)27-57-17-19-58(20-18-57)38-25-37(55-56-44(38)51)36-7-5-6-8-40(36)61/h5-14,23,25,29,34,39,43,60-61H,15-22,24,26-28H2,1-4H3,(H2,51,56)(H,52,62)(H,54,64) |
InChI Key |
IVARZBJJMMUJHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)OCCOC5=CC=C(C=C5)CN6CCN(CC6)C7=CC(=NN=C7N)C8=CC=CC=C8O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-[2-[4-[[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]methyl]phenoxy]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as condensation, cyclization, and functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure high yield and purity while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
N-[[2-[2-[4-[[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]methyl]phenoxy]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. The conditions vary depending on the desired reaction, with temperature, pressure, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions
Scientific Research Applications
Antineoplastic Activity
Research indicates that compounds with similar structural motifs to ACBI1 may exhibit antineoplastic properties. The presence of the pyridazine moiety has been associated with the inhibition of cancer cell proliferation. A study focusing on related compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that ACBI1 could be further evaluated for its potential as an anticancer agent .
Neuropathic Pain Management
The compound's structural characteristics align with known ligands for sigma receptors, which are implicated in the modulation of pain pathways. Preliminary studies on similar compounds have shown efficacy in alleviating neuropathic pain, indicating that ACBI1 may possess similar therapeutic benefits .
Inhibition of Protein Kinases
The thiazole and pyrrolidine components of ACBI1 suggest potential activity against specific protein kinases involved in tumor growth and metastasis. Compounds designed to target these kinases have shown promise in preclinical studies, highlighting a pathway for ACBI1's application in targeted cancer therapies .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to ACBI1:
Potential Mechanisms of Action
The mechanisms through which ACBI1 may exert its effects include:
- Sigma Receptor Modulation: Interaction with sigma receptors could influence neurotransmitter release and pain perception.
- Kinase Inhibition: By targeting specific kinases involved in cell signaling pathways, ACBI1 may disrupt processes essential for cancer cell survival and proliferation.
Mechanism of Action
The mechanism of action of N-[[2-[2-[4-[[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]methyl]phenoxy]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Biological Activity
The compound N-[[2-[2-[4-[[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]methyl]phenoxy]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide is a complex organic molecule with potential therapeutic applications. This article provides a detailed overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound features several key functional groups that contribute to its biological activity:
- Pyridazine and Piperazine Rings : These heterocyclic structures are known for their pharmacological properties.
- Thiazole Moiety : Associated with various biological activities, particularly in anticancer and antimicrobial applications.
- Hydroxypyrrolidine : This structure may influence the compound's interaction with biological targets.
Chemical Formula
The chemical formula of the compound is .
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing thiazole and pyridazine moieties. For instance, a related thiazole derivative exhibited significant cytotoxicity against various cancer cell lines with an IC50 value of approximately 1.61 µg/mL . The presence of electron-donating groups, such as methyl substitutions on the phenyl ring, enhances this activity.
Case Study: Thiazole Derivatives
A study involving thiazole-integrated pyrrolidinone analogues revealed substantial anticancer effects, suggesting that structural modifications can lead to improved efficacy against tumor cells .
Antimicrobial Activity
Compounds similar to the one have shown promising antimicrobial properties. For example, thiazole derivatives have been evaluated for their effectiveness against Gram-positive bacteria, demonstrating a minimum inhibitory concentration (MIC) of 31.25 µg/mL . The structural features that enhance these properties include the incorporation of hydrophobic groups.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Key Enzymes : Some derivatives have been shown to inhibit enzymes involved in cancer cell proliferation.
- Interaction with DNA : Certain compounds can intercalate with DNA, disrupting replication processes.
- Modulation of Signaling Pathways : The compound may affect pathways like Hedgehog signaling, which is crucial in cancer development .
Synthesis and Evaluation
Research has focused on synthesizing derivatives of this compound to evaluate their biological activities. For example, a study reported the synthesis of various pyridazine derivatives that were tested for their ability to inhibit cancer cell growth. The results indicated that specific modifications led to enhanced potency against tumor cells .
Structure-Activity Relationship (SAR)
The SAR analysis has been critical in understanding how different structural components influence biological activity. Key findings include:
| Structural Feature | Effect on Activity |
|---|---|
| Methyl substitutions on phenyl | Increased cytotoxicity |
| Presence of thiazole moiety | Enhanced antimicrobial properties |
| Hydroxypyrrolidine group | Improved binding affinity |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity and Shared Scaffolds
The compound shares structural motifs with several pharmacologically active molecules (Table 1):
- Pyridazine/Thiazole Cores : The pyridazine and thiazole groups in the target compound are critical for hydrogen bonding with kinase ATP-binding pockets, akin to dasatinib’s thiazole-pyrimidine interactions .
- Fluorocyclopropane Group: This moiety may enhance metabolic stability compared to non-fluorinated analogs, as seen in fluorinated kinase inhibitors like crizotinib .
Pharmacological and Mechanistic Overlap
- However, the fluorocyclopropane group could alter selectivity compared to non-fluorinated analogs .
- Transcriptome Effects : indicates a 20% likelihood of shared gene expression profiles between structurally similar compounds (Tanimoto Coefficient >0.85), suggesting partial overlap in downstream signaling with dasatinib or FAK inhibitors like 7b .
Quantitative Structure-Activity Relationship (QSAR) Insights
- Backbone Similarity : QSAR models () emphasize the importance of shared backbones (e.g., pyrrolidine-carboxamide, thiazole) for predicting inhibition efficiency. The target compound’s pyrrolidine and thiazole groups align with high-accuracy QSAR requirements .
- Fluorine Impact: The 1-fluorocyclopropanecarbonyl group may improve membrane permeability and target binding affinity, as fluorination is known to enhance lipophilicity and metabolic stability in kinase inhibitors .
Key Research Findings and Contradictions
Structural Similarity ≠ Guaranteed Mechanism Overlap :
- While OA and HG () show identical mechanisms due to scaffold similarity, highlights that only 20% of structurally similar compounds (TC >0.85) exhibit congruent gene expression profiles. This suggests the target compound’s fluorocyclopropane and hydroxyphenyl groups may introduce divergent biological effects despite core similarities .
Role of Fluorination: Fluorinated analogs often exhibit enhanced pharmacokinetics but risk off-target effects. For example, dasatinib’s non-fluorinated structure achieves nanomolar potency, while fluorinated kinase inhibitors like alectinib show altered selectivity profiles .
QSAR Limitations :
- QSAR models require structurally homogeneous datasets (), but the target compound’s complexity (e.g., multiple aromatic systems, fluorinated groups) may reduce prediction accuracy unless validated against analogs like 7b or T3D4738 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
